molecular formula C5H4ClNO2S B8660863 6-Chloropyridine-3-sulfinic acid CAS No. 99903-02-3

6-Chloropyridine-3-sulfinic acid

Cat. No.: B8660863
CAS No.: 99903-02-3
M. Wt: 177.61 g/mol
InChI Key: XKLNBCWWGSOFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloropyridine-3-sulfinic Acid (CAS 99903-02-3) is a valuable heterocyclic building block in organic synthesis. Its molecular structure, featuring both a reactive sulfinic acid (–SO₂H) group and a chloro (–Cl) substituent on the pyridine ring, enables selective functionalization for researchers . This compound is particularly valued for its role in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals . The reactive sites allow for various transformations, including cross-coupling reactions and nucleophilic substitutions, making it a useful intermediate for the derivatization of heterocyclic compounds and in coordination chemistry . The compound offers a balance of reactivity and stability under controlled conditions, ensuring consistent performance in synthetic applications . This compound is suitable for research and industrial-scale processes and should be handled with proper safety protocols . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. CAS Number : 99903-02-3 Molecular Formula : C5H4ClNO2S Molecular Weight : 177.61 g/mol

Properties

CAS No.

99903-02-3

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.61 g/mol

IUPAC Name

6-chloropyridine-3-sulfinic acid

InChI

InChI=1S/C5H4ClNO2S/c6-5-2-1-4(3-7-5)10(8)9/h1-3H,(H,8,9)

InChI Key

XKLNBCWWGSOFEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations on the Pyridine Core

The following table compares 6-Chloropyridine-3-sulfinic acid with analogous compounds, emphasizing structural and functional differences:

Compound Name CAS Number Molecular Formula Functional Group Key Properties/Applications Similarity Score (If Available)
6-Chloropyridine-3-sulfonamide 40741-46-6 C5H5ClN2O2S Sulfonamide (-SO2NH2) Higher stability; used in drug synthesis
2-(6-Chloropyridin-3-yl)acetic acid 39891-13-9 C7H6ClNO2 Carboxylic acid (-COOH) Intermediate in agrochemicals 0.92
6-Chloropyridine-3-carbothioamide C6H5ClN2S Carbothioamide (-C(S)NH2) Potential bioactivity; SCHEMBL5353170
6-Chloro-3-aminopyridine 5350-93-6 C5H5ClN2 Amino (-NH2) Basic nature; pharmaceutical intermediate
Ethyl 6-Chloropyridine-3-acetate 197376-47-9 C9H10ClNO2 Ester (-COOEt) Lipophilic; prodrug applications 0.97

Notes:

  • Sulfinic Acid vs. Sulfonamide : The sulfinic acid group (-SO2H) is more acidic and reactive than sulfonamide (-SO2NH2), making it suitable for nucleophilic substitution reactions. Sulfonamides, however, exhibit greater thermal stability .
  • Carboxylic Acid vs. Ester : Carboxylic acid derivatives (e.g., 39891-13-9) are polar and water-soluble, whereas esters (e.g., 197376-47-9) enhance membrane permeability in drug design .
  • Amino vs.

Q & A

Q. How can researchers validate the purity of synthesized this compound batches?

  • Methodological Answer : Combine elemental analysis (CHNS/O) with chromatographic methods (HPLC, GC) to assess purity. Quantify trace impurities (e.g., residual solvents) via headspace GC-MS. Cross-reference with certified reference materials if available ().

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